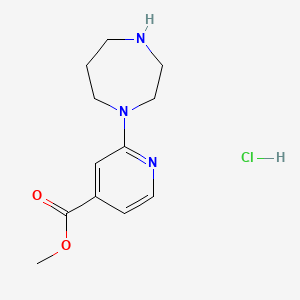

Methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate hydrochloride

CAS No.: 1235439-20-9

Cat. No.: VC2815276

Molecular Formula: C12H18ClN3O2

Molecular Weight: 271.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1235439-20-9 |

|---|---|

| Molecular Formula | C12H18ClN3O2 |

| Molecular Weight | 271.74 g/mol |

| IUPAC Name | methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C12H17N3O2.ClH/c1-17-12(16)10-3-5-14-11(9-10)15-7-2-4-13-6-8-15;/h3,5,9,13H,2,4,6-8H2,1H3;1H |

| Standard InChI Key | BSROCTMOVKNUFL-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=NC=C1)N2CCCNCC2.Cl |

| Canonical SMILES | COC(=O)C1=CC(=NC=C1)N2CCCNCC2.Cl |

Introduction

Chemical Identity and Properties

Methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate hydrochloride is identified by the CAS registry number 1235439-20-9. It is a pyridine derivative containing a methyl carboxylate group at the 4-position and a 1,4-diazepane ring at the 2-position, present as a hydrochloride salt. This compound represents an important class of heterocyclic structures that have potential applications in pharmaceutical research and development .

Physical and Chemical Properties

The compound exhibits specific physical and chemical characteristics that define its behavior in various environments. Table 1 summarizes the key physical and chemical properties of Methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate hydrochloride.

| Property | Value |

|---|---|

| CAS Number | 1235439-20-9 |

| Molecular Formula | C12H18ClN3O2 |

| Molecular Weight | 271.74 g/mol |

| IUPAC Name | methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate;hydrochloride |

| Synonyms | 4-Pyridinecarboxylic acid, 2-(hexahydro-1H-1,4-diazepin-1-yl)-, methyl ester, hydrochloride (1:1) |

| Physical Appearance | Solid |

Table 1: Physical and chemical properties of Methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate hydrochloride

Structural Characteristics

The structural features of Methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate hydrochloride are particularly noteworthy from a medicinal chemistry perspective. The compound contains a pyridine ring with a methyl carboxylate group at the 4-position, which can serve as a site for further functionalization or as a hydrogen bond acceptor in biological systems. The 1,4-diazepane moiety attached at the 2-position of the pyridine ring introduces a flexible, nitrogen-rich heterocyclic system that can participate in hydrogen bonding and other intermolecular interactions with biological targets.

The molecular structure can be represented using various notations:

-

Standard InChI: InChI=1S/C12H17N3O2.ClH/c1-17-12(16)10-3-5-14-11(9-10)15-7-2-4-13-6-8-15;/h3,5,9,13H,2,4,6-8H2,1H3;1H

-

Standard InChIKey: BSROCTMOVKNUFL-UHFFFAOYSA-N

-

SMILES: COC(=O)C1=CC(=NC=C1)N2CCCNCC2.Cl

Applications in Medicinal Chemistry

Methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate hydrochloride has attracted significant interest in medicinal chemistry due to its unique structural features that make it a promising scaffold for drug discovery.

Table 2: Related compounds containing the 1,4-diazepan-1-yl motif and their biological activities

Structure-Activity Relationships

The structure-activity relationships (SAR) of compounds containing the 1,4-diazepan-1-yl motif provide valuable insights into the potential biological activities of Methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate hydrochloride.

Key Structural Features

Several structural features contribute to the biological activity of compounds containing the 1,4-diazepan-1-yl group:

-

The seven-membered diazepane ring provides conformational flexibility, allowing the molecule to adapt to the binding site of biological targets

-

The nitrogen atoms in the diazepane ring can form hydrogen bonds with amino acid residues in target proteins

-

The pyridine ring contributes to π-stacking interactions with aromatic amino acid residues

-

The methyl carboxylate group can participate in hydrogen bonding and can be modified to tune the pharmacokinetic properties of the molecule

Comparison with Similar Structures

The biological activity of compounds containing the 1,4-diazepan-1-yl group can be compared with structurally similar compounds to understand the impact of specific structural modifications. For example, the replacement of the diazepane ring with a piperazine or morpholine ring has been shown to affect the biological activity of related compounds.

Table 3 compares the effect of different nitrogen-containing heterocycles on the biological activity of related compounds.

Table 3: Comparison of the effect of different heterocycles on biological activity

These comparisons highlight the importance of the 1,4-diazepan-1-yl group in modulating the biological activity of these compounds, suggesting that Methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate hydrochloride may possess interesting pharmacological properties worth investigating.

Table 4: Commercial pricing for Methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate hydrochloride

This pricing information is relevant for researchers planning studies involving this compound, as it allows for budget planning and assessment of feasibility for larger-scale applications.

Research Findings and Future Directions

Research on Methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate hydrochloride is ongoing, with a focus on understanding its pharmacological mechanisms and potential therapeutic applications.

Future Research Directions

Future studies should aim to elucidate the specific biological targets and pathways of Methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate hydrochloride. This could involve:

-

In vitro binding studies to identify potential target proteins

-

Structure-activity relationship studies to optimize the compound's pharmacological properties

-

In vivo experiments to assess its efficacy and safety in animal models

-

Development of derivatives with improved pharmacokinetic properties

-

Exploration of its potential applications in various therapeutic areas, particularly those where related compounds have shown promise, such as cancer therapy

Additionally, the compound could serve as a starting point for the development of chemical probes to study biological systems, particularly those involving protein-protein interactions or enzyme inhibition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume